molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559687
CAS RN: 90213-66-4
M. Wt: 188.01 g/mol
InChI Key: GHXBPCSSQOKKGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C6H3Cl2N3 and a molecular weight of 188.01 . It is also known to be a key intermediate when preparing active pharmaceutical ingredients .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique has also been reported .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES string Clc1nc(Cl)c2cc[nH]c2n1 . The InChI key is GHXBPCSSQOKKGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.7±0.1 g/cm3, boiling point of 306.2±24.0 °C at 760 mmHg, and a flash point of 167.7±8.5 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 112.2±3.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Active Compounds Synthesis : Pyrrolo[2,3-d]pyrimidines, a category that includes 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively studied for their pharmaceutical activities. A study by Fischer and Misun (2001) demonstrates an efficient synthesis method for a specific pyrrolo[2,3-d]pyrimidine derivative starting from basic materials like alanine and malononitrile. This synthesis is notable for its ecological and economic benefits, avoiding waste treatment and special equipment (Fischer & Misun, 2001).

  • Optical Properties Tuning : Bucevičius et al. (2015) explored the synthesis of 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the potential for tuning optical properties through small polar substituents. This research is significant for the development of compounds with intramolecular charge transfer character and enhanced fluorescence quantum yield (Bucevičius et al., 2015).

  • Antifolate Drug Design : A study by Gangjee et al. (2007) focused on synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates for treating tumors. This research is important for developing new cancer therapies (Gangjee et al., 2007).

  • Antiviral Activity : Saxena et al. (1988) synthesized and tested various 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines for antiviral activity against human cytomegalovirus and herpes simplex virus. This research contributes to the field of antiviral drug development (Saxena et al., 1988).

  • Antibacterial Agent Development : Dave and Shah (2002) reported the synthesis of novel pyrrolo[2,3-d]pyrimidines, which have potential as antibacterial agents. This work adds to the ongoing search for new antibacterial drugs (Dave & Shah, 2002).

  • Organic Synthesis : Espinosa-Bustos et al. (2017) described a method for synthesizing N-arylated 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using aryl boronic acids and copper (II) acetate, highlighting the versatility of this compound in organic synthesis (Espinosa-Bustos et al., 2017).

properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXBPCSSQOKKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556131
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

90213-66-4
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90213-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-7-deazapurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (500 mg, 2.97 mmol) in 1,2-dichloroethane (40 mL) at −10° C. under argon was added antimony chloride (750 mg, 3.29 mmol). After stirring for 5 min, tert-butylnitrite (2.50 mL, 20.8 mmol) was added to the solution. The reaction was stirred at −10° C. for 3 h. The reaction was diluted with CHCl3 (100 mL) and poured into ice water (50 mL). The CHCl3 layer was separated, washed with brine (20 mL), dried with Na2SO4, and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=50:50) yielded 239 mg (43%) of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a tan solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
R Wang, Y Chen, X Zhao, S Yu, B Yang, T Wu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety were designed, synthesized and evaluated as novel Focal adhesion kinase (FAK) …
Number of citations: 24 www.sciencedirect.com
C Wang, J Xia, Y Lei, R Lu, M Zhang, H Lv… - Bioorganic & Medicinal …, 2022 - Elsevier
PAK4 has been validated as a crucial effector of various signal pathways and play an important role in driving tumor progression. Here, we developed a series of 7H-pyrrolo [2,3-d] …
Number of citations: 5 www.sciencedirect.com
C Tian, Z Han, Y Li, M Wang, J Yang, X Wang… - European Journal of …, 2018 - Elsevier
Checkpoint kinase 1 (CHK1) inhibitors can potentiate the effectiveness of deoxyribonucleic acid (DNA) damaging agents in the treatment of cancer. A novel series of 2,6-disubstituted-…
Number of citations: 12 www.sciencedirect.com
B Huang, X Liu, W Li, Z Chen, D Kang, P Zhan, X Liu - Arkivoc, 2016 - arkat-usa.org
The diarylpyrimidine-like derivative RDEA427 is a highly potent inhibitor against wild-type and a wide range of drug-resistant HIV-1 strains and has attracted much attention. However, …
Number of citations: 4 www.arkat-usa.org
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com
郝宝玉 - Chinese Journal of Organic Chemistry, 2010 - sioc-journal.cn
4-氯-7H-吡咯并[2,3-d]嘧啶与 2,4-二氯-7H-吡咯并[2,3-d]嘧啶的 合成研究 Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]p Page 1 2010 年第 30 卷 有 机 化 学 Vol. 30, 2010 第 6 期, 918~922 Chinese Journal of …
Number of citations: 2 sioc-journal.cn
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
R Wang, X Zhao, S Yu, Y Chen, H Cui, T Wu, C Hao… - Bioorganic …, 2020 - Elsevier
Focal adhesion kinase (FAK) is an intracellular non-receptor tyrosine kinase responsible for development of various tumor types. Aiming to explore new potent inhibitors, two series of 2,…
Number of citations: 19 www.sciencedirect.com
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
A Frank, F Meza-Arriagada, CO Salas… - Bioorganic & Medicinal …, 2019 - Elsevier
Inspired by marine compounds the derivatization of the natural pyrrolo[2,3-d]pyrimidine lead scaffold led to a series of novel compounds targeting the histamine H 3 receptor. The focus …
Number of citations: 11 www.sciencedirect.com

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